molecular formula C17H14 B11941679 11-Methylene-9,10-dihydro-9,10-ethanoanthracene

11-Methylene-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11941679
M. Wt: 218.29 g/mol
InChI Key: PCZDSMTZQNEGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a bicyclic anthracene derivative characterized by a rigid ethano bridge (C9–C10) and a methylene substituent at position C-11. This article compares these analogues based on substituent effects, synthetic strategies, and functional outcomes.

Properties

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

15-methylidenetetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C17H14/c1-11-10-16-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16/h2-9,16-17H,1,10H2

InChI Key

PCZDSMTZQNEGHY-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which provides a high yield of the desired product. For instance, a modified commercial domestic microwave oven can be used to synthesize 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester . Another method involves the bromination of 9,10-dimethyl-9,10-ethanoanthracene, followed by multi-fold amination to construct the desired compound .

Industrial Production Methods: the use of microwave-assisted synthesis and other high-yielding synthetic routes could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Methylene-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethano-bridged anthracene backbone, which provides multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include bromine for bromination, and various amines for amination reactions. The conditions for these reactions typically involve the use of organic solvents such as acetone and petroleum ether, and the reactions are often carried out at controlled temperatures to ensure high yields .

Major Products: The major products formed from the reactions of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include various heterocycles such as diazoles and quinoxalines.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Ethanoanthracene derivatives are distinguished by substituents at C-9, C-10, or C-11. Key analogues include:

Compound Substituent(s) Functional Group Impact Reference
Maleimide adducts Maleimide at C-9/C-10 Enhanced antiproliferative activity (IC50: 0.09–0.24 µM in BL cell lines)
Nitrovinyl derivatives (E)-2-Nitrovinyl at C-9 Potent anticancer activity; induces apoptosis via pro-apoptotic pathways
Dicarboxylate (H1) Dimethyl ester at C-11/C-12 Host selectivity for p-DCB in dichlorobenzene separation
Dimethanol derivatives Tetraphenyl/p-Cl groups Selective enclathration of o-DCB/m-DCB (K = 14.0–24.0)
Chlorinated derivatives Cl at C-1/C-8 Potential antidepressant activity; favorable ADMET profiles

Key Observations :

  • Anticancer Activity : Nitrovinyl and maleimide substituents at C-9 significantly enhance cytotoxicity. For example, maleimide dimer [15] achieves IC50 values of 0.09 µM (MUTU-I) and 0.24 µM (DG-75) .
  • Host-Guest Chemistry : Substituent bulkiness (e.g., tetraphenyl groups in H2/H3) dictates selectivity. H3 preferentially binds m-DCB over p-DCB (K = 24.0), enabling industrial separation .
  • Chiral Applications: (11R,12R)-diamino derivatives serve as ligands in asymmetric synthesis (enantiomeric excess ≥97%) .
Antiproliferative Activity
Compound Series Cell Line (IC50, µM) Selectivity (vs. PBMCs) Mechanism
Maleimide dimers (Series III) MUTU-I: 0.09; DG-75: 0.24 >10-fold selective Apoptosis induction
Nitrovinyl derivatives DG-75: 0.5–2.0 Moderate ROS-mediated cytotoxicity
Chlorinated derivatives Not reported Predicted CNS penetration Monoamine reuptake inhibition
Host-Guest Interactions
Host Compound Guest Selectivity Key Interaction Application
H2 o-DCB > m-DCB C–H⋯π, C–H⋯Cl Separation of DCB isomers
H3 m-DCB (K = 24.0) C–Cl⋯π (3.864 Å) Industrial purification
DED p-DCB exclusively Hydrogen bonding High-purity p-DCB isolation

Biological Activity

11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This compound is structurally related to other compounds in the 9,10-dihydro-9,10-ethanoanthracene family, which have been studied for their antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene is C15H12C_{15}H_{12}. The structure includes a fused ring system characteristic of PAHs, which contributes to its biological activity.

PropertyValue
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
CAS Number [Not specified]
IUPAC Name 11-Methylene-9,10-dihydro-9,10-ethanoanthracene

Antiproliferative Effects

Research has indicated that derivatives of 9,10-dihydro-9,10-ethanoanthracene exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated several compounds structurally related to 11-Methylene-9,10-dihydro-9,10-ethanoanthracene against Burkitt’s lymphoma cell lines (MUTU-1 and DG-75). The results demonstrated that certain modifications to the core structure enhanced the antiproliferative effects significantly .

The biological activity of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound's mechanism likely involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells. Additionally, structural modifications can influence binding affinity to specific receptors or enzymes involved in cancer progression .

Case Studies

  • Burkitt’s Lymphoma Study : In a systematic evaluation of various derivatives against Burkitt’s lymphoma cells, it was found that compounds with nitro groups significantly enhanced cytotoxicity. The study highlighted the role of structural modifications in improving biological activity .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds suggest potential applications in treating infections caused by resistant strains. This area remains underexplored but shows promise based on initial findings .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene and its derivatives:

Study FocusCell Line/OrganismKey Findings
Antiproliferative ActivityMUTU-1 and DG-75 (Lymphoma)Structural modifications enhance cytotoxicity
Antimicrobial PropertiesVarious pathogensPotential effectiveness against resistant strains
Mechanism of ActionCancer cellsInduction of oxidative stress leading to apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.